molecular formula C8H17N4P B019143 Bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine CAS No. 19972-86-2

Bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine

Cat. No. B019143
CAS RN: 19972-86-2
M. Wt: 200.22 g/mol
InChI Key: KBQVDEOVDXODJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine, commonly known as BDMPP, is a phosphine ligand used in organometallic chemistry. It is a highly effective ligand in catalytic reactions and has been extensively studied for its use in various chemical reactions.

Scientific Research Applications

BDMPP is widely used in organometallic chemistry as a ligand for various transition metals. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. BDMPP has been shown to be an effective ligand in various catalytic reactions, such as cross-coupling reactions, hydrogenation reactions, and C-H activation reactions. It has also been used in the synthesis of metal-organic frameworks (MOFs) and other porous materials.

Mechanism Of Action

BDMPP acts as a bidentate ligand, coordinating to metal centers through both the phosphorus and pyrazole nitrogen atoms. The ligand is highly electron-rich, making it an effective stabilizer for metal complexes. BDMPP has been shown to enhance the reactivity of metal centers in various catalytic reactions, such as oxidative addition, transmetalation, and reductive elimination.

Biochemical And Physiological Effects

BDMPP is not commonly used in biochemical or physiological studies, as it is primarily used in organometallic chemistry. However, it is important to note that BDMPP is a highly reactive compound and should be handled with care.

Advantages And Limitations For Lab Experiments

One of the main advantages of BDMPP is its high reactivity and effectiveness as a ligand in catalytic reactions. It has been shown to enhance the reactivity of metal centers and increase reaction rates. However, one limitation of BDMPP is its high toxicity and potential for air and moisture sensitivity. It should be handled with care and stored in a dry, inert atmosphere.

Future Directions

There are several future directions for the use of BDMPP in organometallic chemistry. One area of research is the development of new catalytic reactions using BDMPP as a ligand. Another area of research is the synthesis of new metal-organic frameworks and porous materials using BDMPP. Additionally, there is potential for the use of BDMPP in the development of new pharmaceuticals and agrochemicals. Overall, BDMPP is a highly versatile and effective ligand in organometallic chemistry, and its potential applications are vast.

Synthesis Methods

BDMPP can be synthesized through a two-step process. The first step involves the reaction of 5-methyl-1H-pyrazole with bis(dimethylamino)phosphine chloride to form bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine chloride. The second step involves the deprotonation of the chloride salt with a base such as sodium hydride or potassium tert-butoxide to form BDMPP.

properties

CAS RN

19972-86-2

Product Name

Bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine

Molecular Formula

C8H17N4P

Molecular Weight

200.22 g/mol

IUPAC Name

N-[dimethylamino-(5-methylpyrazol-1-yl)phosphanyl]-N-methylmethanamine

InChI

InChI=1S/C8H17N4P/c1-8-6-7-9-12(8)13(10(2)3)11(4)5/h6-7H,1-5H3

InChI Key

KBQVDEOVDXODJZ-UHFFFAOYSA-N

SMILES

CC1=CC=NN1P(N(C)C)N(C)C

Canonical SMILES

CC1=CC=NN1P(N(C)C)N(C)C

synonyms

Bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine

Origin of Product

United States

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